Methyl 2-(1,3-dioxolan-2-yl)benzoate
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Overview
Description
Methyl 2-(1,3-dioxolan-2-yl)benzoate is an organic compound with the molecular formula C11H12O4. It is a benzoate ester that contains a 1,3-dioxolane ring, which is a five-membered ring with two oxygen atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(1,3-dioxolan-2-yl)benzoate can be synthesized through the acetalization of methyl 2-formylbenzoate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the 1,3-dioxolane ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of heteropoly acid catalysts, such as TiSiW12O40/SiO2, can enhance the efficiency of the reaction and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-dioxolan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(1,3-dioxolan-2-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(1,3-dioxolan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a ligand that binds to proteins or enzymes, modulating their activity. The 1,3-dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1,3-dioxolan-2-yl)benzoate: Similar structure but with the dioxolane ring attached to a different position on the benzoate ring.
Dioxolane: A simpler compound with a 1,3-dioxolane ring but without the benzoate ester group.
Uniqueness
Methyl 2-(1,3-dioxolan-2-yl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both the benzoate ester and the 1,3-dioxolane ring allows for versatile applications in various fields, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-(1,3-dioxolan-2-yl)benzoate |
InChI |
InChI=1S/C11H12O4/c1-13-10(12)8-4-2-3-5-9(8)11-14-6-7-15-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
ZXWUHTXSRPCVPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2OCCO2 |
Origin of Product |
United States |
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